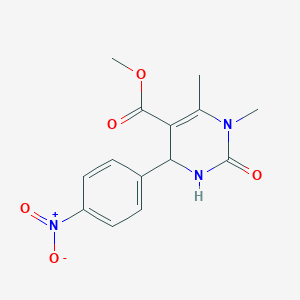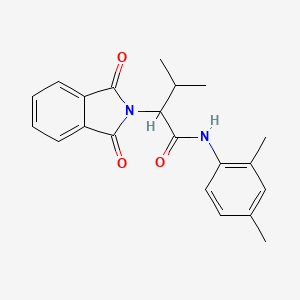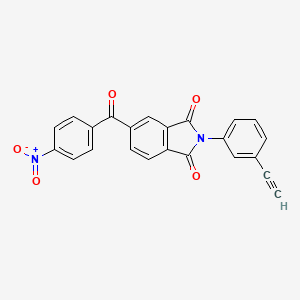
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline, also known as DANI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DANI is a derivative of indoline, a heterocyclic compound that is widely used in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline is not fully understood, but it is believed to involve the inhibition of certain enzymes or receptors in the body. This compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, which can result in increased synaptic transmission and improved cognitive function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including improved cognitive function, anti-inflammatory activity, and antioxidant activity. In animal studies, this compound has been shown to improve memory and learning ability in mice and rats. This compound has also been shown to have anti-inflammatory activity by reducing the production of inflammatory cytokines in macrophages. Additionally, this compound has been shown to have antioxidant activity by scavenging free radicals and reducing oxidative stress in cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline in lab experiments is its high purity, which allows for accurate and reproducible results. This compound is also relatively stable and can be stored for long periods of time without degradation. However, one limitation of using this compound in lab experiments is its high cost, which may limit its use in large-scale studies. Additionally, the mechanism of action of this compound is not fully understood, which may limit its potential applications in certain fields.
Direcciones Futuras
For research on 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline include its potential applications in drug discovery, optoelectronics, and biomedicine.
Métodos De Síntesis
The synthesis of 1-(4,5-dimethoxy-2-nitrobenzoyl)indoline involves the reaction of 1-(4,5-dimethoxy-2-nitrophenyl)indoline-2,3-dione with a reducing agent such as sodium borohydride or lithium aluminum hydride. The resulting product is a yellow crystalline solid, which can be purified using column chromatography. The yield of this compound synthesis can be improved by optimizing reaction conditions such as temperature, reaction time, and concentration of reactants.
Aplicaciones Científicas De Investigación
1-(4,5-dimethoxy-2-nitrobenzoyl)indoline has been studied for its potential applications in various fields such as optoelectronics, organic electronics, and biomedicine. In optoelectronics, this compound has been used as a building block for the synthesis of organic light-emitting diodes (OLEDs) due to its high electron mobility and efficient energy transfer properties. In organic electronics, this compound has been used as a hole-transporting material in organic solar cells due to its high thermal stability and good charge transport properties. In biomedicine, this compound has been studied for its potential as a fluorescent probe for imaging living cells due to its high photostability and low cytotoxicity.
Propiedades
IUPAC Name |
2,3-dihydroindol-1-yl-(4,5-dimethoxy-2-nitrophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O5/c1-23-15-9-12(14(19(21)22)10-16(15)24-2)17(20)18-8-7-11-5-3-4-6-13(11)18/h3-6,9-10H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEZCNBSJEGWHNE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)C(=O)N2CCC3=CC=CC=C32)[N+](=O)[O-])OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70386868 |
Source


|
| Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
328.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
88660-14-4 |
Source


|
| Record name | 1H-Indole, 1-(4,5-dimethoxy-2-nitrobenzoyl)-2,3-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70386868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(1S*,4S*)-2-({5-[(2-chloro-4-methoxyphenoxy)methyl]-3-isoxazolyl}carbonyl)-2-azabicyclo[2.2.1]heptane](/img/structure/B5187041.png)
![1-{1-[3-(1-methylcyclopropyl)propanoyl]-3-piperidinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5187049.png)

![N-allyl-2-({[(4-bromobenzyl)thio]acetyl}amino)benzamide](/img/structure/B5187059.png)
![2-[(cyanomethyl)thio]-4-(2-thienyl)-5,6,7,8-tetrahydro-3-quinolinecarbonitrile](/img/structure/B5187067.png)
![1-(4-ethoxyphenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5187070.png)

![3-{[2-(4-methoxyphenyl)-1-methylethyl]amino}-2-azepanone](/img/structure/B5187081.png)
![N-(4-chlorophenyl)-3-{[(2-methoxyphenyl)amino]sulfonyl}benzamide](/img/structure/B5187089.png)
![3-isobutyl-1-methyl-8-{[4-(1-pyrrolidinylmethyl)-2-thienyl]methyl}-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B5187092.png)

![2-chloro-N-[1-{[(3-hydroxypropyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5187134.png)
![2-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-5-methoxy-N-[(5-methyl-2-furyl)methyl]benzamide](/img/structure/B5187142.png)